molecular formula C16H13ClFN3O2S2 B2907903 N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252820-22-6

N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2907903
CAS No.: 1252820-22-6
M. Wt: 397.87
InChI Key: RYWCKGZMSNWZSN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide backbone. The molecule features:

  • 2-chloro-4-fluorophenyl group: A halogenated aromatic ring linked via an acetamide group.
  • 3-ethyl substitution: An ethyl group on the thieno[3,2-d]pyrimidin-4-one core.
  • Sulfanyl bridge: A sulfur atom connecting the acetamide and heterocyclic moieties.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S2/c1-2-21-15(23)14-12(5-6-24-14)20-16(21)25-8-13(22)19-11-4-3-9(18)7-10(11)17/h3-7H,2,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWCKGZMSNWZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H19ClFN3O2S2, with a molecular weight of 488 g/mol. It features a thienopyrimidine core, which is often associated with various biological activities, particularly in the fields of oncology and infectious diseases.

PropertyValue
Molecular FormulaC23H19ClFN3O2S2
Molecular Weight488 g/mol
Purity≥ 95%
IUPAC NameN-(2-chloro-4-fluorophenyl)-2-{3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanylacetamide

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related thienopyrimidine derivatives have shown potent inhibitory effects on various cancer cell lines. A study reported that derivatives with similar structures inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy .

The proposed mechanisms for the antitumor activity include:

  • Inhibition of HDAC Enzymes : Some thienopyrimidine derivatives have been shown to selectively inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and apoptosis .
  • Induction of Apoptosis : Compounds like N-(2-chloro-4-fluorophenyl)-2-{(3-ethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide may promote apoptosis in cancer cells by altering the cell cycle and enhancing pro-apoptotic signals .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been analyzed for its antimicrobial activity. Research indicates that thienopyrimidine derivatives can exhibit significant effects against biofilms formed by both Gram-positive and Gram-negative bacteria. The presence of the sulfur atom in the structure may enhance its interaction with bacterial enzymes .

Case Studies

  • Anticancer Screening : A study conducted on multicellular spheroids demonstrated that a library of thienopyrimidine compounds, including variants of N-(2-chloro-4-fluorophenyl)-2-{(3-ethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide, showed promising results in inhibiting tumor growth and inducing apoptosis in HepG2 liver cancer cells .
  • Biofilm Inhibition : Another investigation highlighted the efficacy of similar compounds against biofilms formed by Pseudomonas aeruginosa and Salmonella enterica. These compounds demonstrated strong activity while maintaining low toxicity levels against eukaryotic cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Variations in substituents significantly influence physicochemical and biological properties. Key analogs and their features are summarized below:

Compound Name/Structure Substituents (Acetamide) Substituents (Thienopyrimidine) Molecular Weight Biological Activity (if reported) Reference
Target Compound 2-chloro-4-fluorophenyl 3-ethyl Not provided Hypothesized kinase/antimicrobial roles
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl)phenyl 3-(4-chlorophenyl) 503.9 No data; ZINC2719983 (screening library)
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 2-chloro-4-methylphenyl 3-(3-methoxyphenylmethyl) 486.0 Not reported
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl)phenyl 3-propyl 427.5 Not reported
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-chlorophenyl 4,6-diaminopyrimidin-2-yl 292.2 Hydrogen-bonded crystal structure
Key Observations:
  • Halogen vs.
  • Thienopyrimidine Substitutions: The 3-ethyl group in the target compound may offer a balance between steric bulk and metabolic stability compared to larger groups like 3-propyl or aromatic extensions (e.g., 3-(3-methoxyphenylmethyl) in ).
  • Crystallinity: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing folded conformations and improving crystallinity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for identifying functional groups (e.g., sulfanyl, acetamide) and verifying connectivity. For example, the thieno[3,2-d]pyrimidine ring protons appear as distinct downfield signals due to electron-withdrawing effects .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and validates the molecular formula .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and assess purity at each synthetic step .

Q. What synthetic routes are commonly employed for thieno[3,2-d]pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Key Steps :

Core Formation : Condensation of mercaptonicotinonitrile intermediates with chloroacetyl derivatives under basic conditions (e.g., K2CO3 in DMF) .

Substituent Introduction : Alkylation or arylation at the 3-position of the thienopyrimidine scaffold using alkyl/aryl halides .

Acetamide Coupling : Reaction of the sulfanyl-thienopyrimidine intermediate with 2-chloro-4-fluoroaniline derivatives via nucleophilic substitution .

Q. How is reaction progress monitored during synthesis?

  • Methodological Answer :

  • TLC Monitoring : Regular sampling of reaction aliquots, using silica gel plates and UV visualization. A solvent system of ethyl acetate/hexane (3:7) is typical .
  • Work-Up : Quenching reactions with ice-water to precipitate intermediates, followed by filtration and recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to assess potency variability .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., chloro vs. fluoro groups) to identify critical pharmacophores .
  • Assay Validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) and use positive controls (e.g., doxorubicin) .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data .
  • Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement, accounting for potential twinning via HKLF 5 format .
  • Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing the folded conformation .

Table 1 : Key Crystallographic Parameters (Example)

ParameterValue
Space GroupP21/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
R-factor0.050
Refinement SoftwareSHELXL2016
Source:

Q. How can computational tools predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., kinases). Adjust grid parameters to cover active sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns using GROMACS, analyzing root-mean-square deviation (RMSD) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Q. How can reaction yields be optimized under varying synthetic conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary solvent (DMF vs. toluene), temperature (60–100°C), and catalyst (e.g., triethylamine vs. DBU) to identify optimal conditions .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolysis products) and adjust reaction pH to minimize side reactions .

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